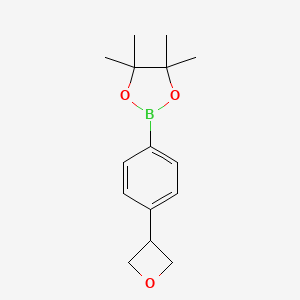

4,4,5,5-Tetramethyl-2-(4-(oxetan-3-yl)phenyl)-1,3,2-dioxaborolane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,4,5,5-Tetramethyl-2-(4-(oxetan-3-yl)phenyl)-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C15H21BO3 and its molecular weight is 260.14. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Structure

A study by Coombs et al. (2006) reported the synthesis of a similar compound, 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, via rhodium-catalyzed hydroboration. The molecular structure was characterized by single crystal X-ray diffraction, providing insights into its crystalline form and potential for further chemical modifications (Coombs et al., 2006).

Boronate Ester Intermediates

Huang et al. (2021) synthesized boric acid ester intermediates with benzene rings, including compounds structurally related to 4,4,5,5-Tetramethyl-2-(4-(oxetan-3-yl)phenyl)-1,3,2-dioxaborolane. The study focused on their molecular structures, confirmed by various spectroscopic techniques, and investigated their physicochemical properties through density functional theory (DFT) (Huang et al., 2021).

H2O2 Detection in Living Cells

Nie et al. (2020) developed a new 4-substituted pyrene derivative, which is a phenyl boronic ester, for the detection of H2O2 in living cells. This research demonstrates the potential of this compound derivatives in biosensing applications, highlighting their sensitivity and selectivity for hydrogen peroxide, an important biomarker (Nie et al., 2020).

Enhanced Brightness Emission-Tuned Nanoparticles

A study by Fischer et al. (2013) utilized three-coordinate complexes for Suzuki-Miyaura chain growth polymerization, leading to the synthesis of heterodisubstituted polyfluorenes. This process involved boron-containing intermediates similar to this compound, demonstrating applications in creating nanoparticles with tunable fluorescence emission for potential use in bioimaging and sensory applications (Fischer et al., 2013).

Novel Lipogenic Inhibitors

Das et al. (2011) synthesized a series of boron-containing stilbene derivatives, highlighting the role of boronate-substituted compounds in the development of new therapeutic agents. This research hints at the broader pharmaceutical applications of compounds like this compound, particularly in the synthesis of lipid-lowering drugs (Das et al., 2011).

Wirkmechanismus

Target of Action

Boronic acid pinacol ester compounds, to which this compound belongs, are significant reaction intermediates in organic synthesis reactions .

Mode of Action

The compound interacts with its targets through carbon-carbon coupling and carbon heterocoupling reactions . It is part of the boronic acid pinacol ester compounds that are used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .

Biochemical Pathways

Boronic acid pinacol ester compounds are known to be involved in various organic synthesis reactions, including carbon-carbon coupling and carbon heterocoupling reactions .

Pharmacokinetics

It is known that the compound is a white to yellow solid and should be stored at low temperatures .

Result of Action

Boronic acid pinacol ester compounds are known to have good biological activity and pharmacological effects .

Action Environment

Environmental factors that influence the action, efficacy, and stability of 4,4,5,5-Tetramethyl-2-(4-(oxetan-3-yl)phenyl)-1,3,2-dioxaborolane include temperature, as the compound should be stored at low temperatures .

Biochemische Analyse

Biochemical Properties

4,4,5,5-Tetramethyl-2-(4-(oxetan-3-yl)phenyl)-1,3,2-dioxaborolane plays a crucial role in various biochemical reactions. It interacts with enzymes such as proteases and kinases, influencing their activity through covalent bonding with active site residues. This compound also binds to proteins involved in signal transduction pathways, modulating their function and affecting downstream signaling events. The interactions of this compound with these biomolecules are typically characterized by high specificity and affinity, making it a valuable tool in biochemical research .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving kinases and phosphatases. This compound can alter gene expression by modulating transcription factors and other regulatory proteins. Additionally, this compound affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and flux through metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds covalently to active site residues of enzymes, inhibiting or activating their function. This compound can also interact with DNA and RNA, affecting gene expression and protein synthesis. The binding interactions of this compound with biomolecules are often mediated by hydrogen bonds and hydrophobic interactions, contributing to its high specificity and potency .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, this compound can enhance certain biochemical pathways without causing significant toxicity. At high doses, it may exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced only above a certain concentration .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s and transferases, influencing the metabolism of various substrates. This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites and the overall metabolic profile of cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its hydrophobicity and affinity for specific transporters .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. This compound is often found in the cytoplasm and nucleus, where it interacts with enzymes and nucleic acids. Post-translational modifications and targeting signals can direct this compound to specific organelles, enhancing its specificity and efficacy in biochemical reactions .

Eigenschaften

IUPAC Name |

4,4,5,5-tetramethyl-2-[4-(oxetan-3-yl)phenyl]-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)13-7-5-11(6-8-13)12-9-17-10-12/h5-8,12H,9-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQFBLLBDRGYLLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3COC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyano-1-cyclopropylethyl)-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2599675.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2599679.png)

![5-(3-methoxypropyl)-7-(4-phenethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2599682.png)

![3-[5-(4-Bromoanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2599684.png)

![1-methyl-3-pentyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2599692.png)

![1-[(3-Fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinolin-4-one](/img/structure/B2599694.png)

![1-Methyl-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2599695.png)